molecular formula C5H8N2 B12900342 1,2-Diazabicyclo[3.2.0]hept-3-ene CAS No. 6664-27-3

1,2-Diazabicyclo[3.2.0]hept-3-ene

Cat. No.: B12900342
CAS No.: 6664-27-3
M. Wt: 96.13 g/mol
InChI Key: JBKBMKCHSNWEGN-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[320]hept-3-ene is a bicyclic compound with the molecular formula C₅H₆N₂ It is a nitrogen-containing heterocycle that has garnered interest due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazabicyclo[3.2.0]hept-3-ene can be synthesized through the cyclization of azetidinone isothiocyanate followed by S-alkylation. The intermediate 7-oxo-3-thioxo-1,4-diazabicyclo[3.2.0]heptane-2-carboxylate can be oxidized by benzeneseleninic anhydride to give a fused β,γ-lactam .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of readily available reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazabicyclo[3.2.0]hept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fused β,γ-lactams and other derivatives that retain the bicyclic structure .

Scientific Research Applications

1,2-Diazabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazabicyclo[3.2.0]hept-3-ene involves its ability to participate in various chemical reactions due to the presence of nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diazabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other diazabicyclo compounds. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry .

Properties

CAS No.

6664-27-3

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

1,2-diazabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C5H8N2/c1-3-6-7-4-2-5(1)7/h1,3,5-6H,2,4H2

InChI Key

JBKBMKCHSNWEGN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1C=CN2

Origin of Product

United States

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